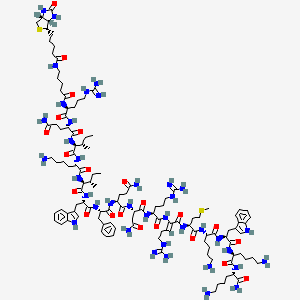
Biotinyl-5-aminopentanoyl-antennapedia homeobox(43-58)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide is a biotinylated cell-permeable peptide sequence derived from the third helix of the Antennapedia homeodomain. This compound is used to translocate covalently attached peptides through biological membranes. The biotinyl group enables the detection of internalized molecules with an appropriate avidin or streptavidin reagent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation is typically performed at the N-terminus of the peptide. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under Good Manufacturing Practice (GMP) conditions to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. These reactions include acylation, alkylation, and biotinylation.
Common Reagents and Conditions
Common reagents used in these reactions include biotin-NHS ester for biotinylation, DIC or HBTU for peptide coupling, and various protecting groups such as Fmoc or Boc to protect reactive amino acid side chains during synthesis .
Major Products Formed
The major products formed from these reactions are biotinylated peptides, which can be further used for various biochemical applications such as affinity purification and detection of proteins .
Applications De Recherche Scientifique
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of biotinylated peptides for various biochemical assays.
Biology: Facilitates the delivery of peptides and proteins into cells, aiding in the study of intracellular processes.
Medicine: Used in drug delivery systems to enhance the cellular uptake of therapeutic peptides.
Industry: Employed in the production of biotinylated peptides for use in diagnostic assays and affinity purification
Mécanisme D'action
The mechanism of action of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide involves its ability to translocate across biological membranes. The Antennapedia homeodomain peptide sequence facilitates the penetration of the peptide through the cell membrane, while the biotinyl group allows for the detection and purification of the internalized molecules. The molecular targets and pathways involved include interactions with cell surface receptors and intracellular trafficking pathways .
Comparaison Avec Des Composés Similaires
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide can be compared with other cell-penetrating peptides such as TAT peptide and penetratin. While all these peptides facilitate cellular uptake, Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide is unique due to its biotinylation, which allows for easy detection and purification. Similar compounds include:
- TAT peptide
- Penetratin
- Transportan .
Propriétés
Formule moléculaire |
C119H190N38O22S2 |
|---|---|
Poids moléculaire |
2569.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C119H190N38O22S2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179)/b81-41-/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-/m0/s1 |
Clé InChI |
BTCVSWDWPSHTBY-NUMBIIQKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


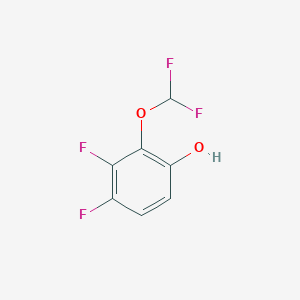
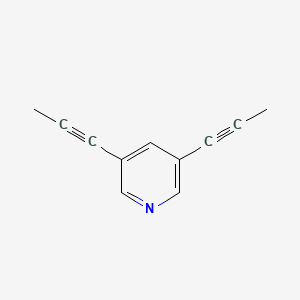
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
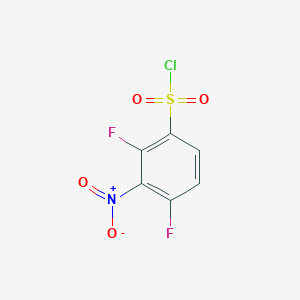
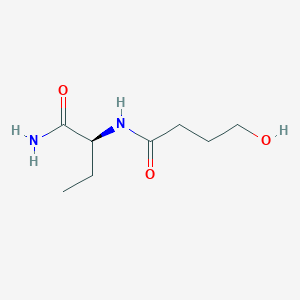
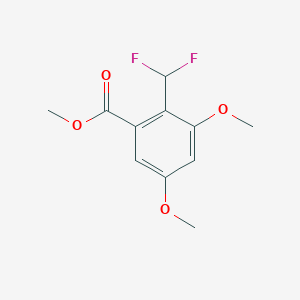
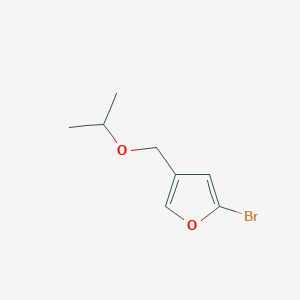

![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
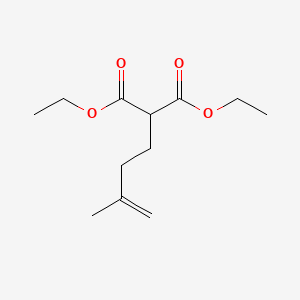
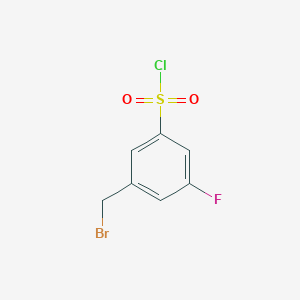
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
